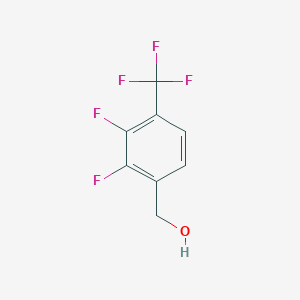

2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol

Description

BenchChem offers high-quality 2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2,3-difluoro-4-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O/c9-6-4(3-14)1-2-5(7(6)10)8(11,12)13/h1-2,14H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHLVDCBIBCSPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CO)F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

238403-50-4 | |

| Record name | 2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol, a key fluorinated building block for research in pharmaceuticals, agrochemicals, and materials science. The presence of multiple fluorine atoms, including a trifluoromethyl group, on the aromatic ring imparts unique electronic properties, enhances metabolic stability, and can improve the binding affinity of derivative compounds. This document details a robust synthetic protocol via the reduction of its corresponding carboxylic acid, outlines a full suite of analytical characterization techniques, and discusses the scientific rationale behind these methodologies.

Introduction and Significance

2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol (Molecular Formula: C₈H₅F₅O, Molecular Weight: 212.12 g/mol ) is a specialty aromatic alcohol.[1] Its utility as a synthetic intermediate is derived from the strategic placement of its functional groups. The primary alcohol moiety (-CH₂OH) serves as a versatile handle for a wide range of chemical transformations, including oxidation, esterification, and conversion to halides.[2][3] Concurrently, the trifluoromethyl group (-CF₃) and the two fluorine atoms on the benzene ring create a highly electron-deficient aromatic system. This electronic modification can significantly influence the pharmacokinetic and pharmacodynamic properties of molecules that incorporate this fragment, often leading to increased biological activity.[2][4]

The strategic incorporation of fluorine in drug candidates is a cornerstone of modern medicinal chemistry. It can enhance lipophilicity, improve metabolic stability by blocking sites of oxidation, and alter the pKa of nearby functional groups, thereby improving oral bioavailability and cell membrane permeability. Therefore, building blocks like 2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol are of high value to researchers in drug development.[5]

Synthesis Pathway: Reduction of 2,3-Difluoro-4-(trifluoromethyl)benzoic acid

The most direct and reliable method for preparing 2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol is the reduction of the commercially available carboxylic acid precursor, 2,3-Difluoro-4-(trifluoromethyl)benzoic acid.[6] This transformation is a fundamental process in organic synthesis.

Rationale for Reagent Selection

While several reducing agents can convert a carboxylic acid to a primary alcohol, Lithium Aluminum Hydride (LiAlH₄) is selected for this protocol due to its high reactivity and efficacy in reducing electron-deficient carboxylic acids. The electron-withdrawing nature of the fluorine substituents deactivates the carboxyl group towards reduction, necessitating a powerful hydride donor like LiAlH₄. The reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent quenching of the highly reactive reagent.

An alternative, milder reagent like Borane-tetrahydrofuran complex (BH₃·THF) could also be employed. However, LiAlH₄ generally provides faster reaction times and higher yields for this class of substrate.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of the target alcohol.

Detailed Experimental Protocol

Materials:

-

2,3-Difluoro-4-(trifluoromethyl)benzoic acid

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with Lithium Aluminum Hydride (1.5 equivalents) suspended in anhydrous THF under a nitrogen atmosphere. The flask is cooled to 0°C in an ice bath.

-

Addition of Starting Material: 2,3-Difluoro-4-(trifluoromethyl)benzoic acid (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30 minutes. The rate of addition is controlled to maintain the internal temperature below 10°C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by cooling the flask back to 0°C and slowly adding saturated aqueous Na₂SO₄ solution dropwise until the grey suspension turns into a white, granular precipitate and gas evolution ceases.

-

Workup: The white solid is filtered off and washed with ethyl acetate. The filtrate is collected, and the organic layer is separated, washed with brine, and dried over anhydrous MgSO₄.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. This crude material is then purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol as a solid or oil.

Analytical Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Characterization Workflow Diagram

Sources

1H NMR and 19F NMR spectra of 2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol

Abstract

The structural elucidation of polyfluorinated organic molecules is a critical task in modern drug discovery, materials science, and agrochemical development. The unique electronic properties conferred by fluorine atoms necessitate advanced analytical techniques for unambiguous characterization. This guide provides a comprehensive technical analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol. We delve into the theoretical principles governing the spectral appearance, present a validated experimental protocol for data acquisition, and offer a detailed interpretation of the chemical shifts and complex spin-spin coupling patterns. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the characterization of complex fluorinated compounds.

Introduction: The Analytical Challenge of Polyfluorinated Aromatics

2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol (C₈H₅F₅O) is a valuable building block in organic synthesis, featuring a densely functionalized aromatic ring with multiple, distinct fluorine environments.[1] Its structure presents a fascinating case study for NMR spectroscopy, requiring the analysis of not only proton (¹H) signals but also the highly sensitive and informative fluorine-19 (¹⁹F) nucleus.

The incorporation of fluorine into organic molecules can dramatically alter their biological and chemical properties.[2] Consequently, the ability to confirm the precise location and connectivity of these atoms is paramount. ¹⁹F NMR spectroscopy is an exceptionally powerful tool for this purpose due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, making it second only to ¹H in terms of sensitivity.[3] Furthermore, the large chemical shift dispersion of ¹⁹F provides excellent signal resolution, even in complex molecules.[4]

This guide will systematically deconstruct the ¹H and ¹⁹F NMR spectra of the title compound, explaining the causal relationships between molecular structure and the resulting spectral parameters. We will explore both homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹H-¹⁹F) spin-spin couplings, which are the key to unlocking the molecule's structural connectivity.

Molecular Structure and NMR-Active Nuclei

To interpret the NMR spectra, one must first identify the unique (i.e., chemically non-equivalent) proton and fluorine atoms within the molecule.

Figure 1: Molecular Structure and Nuclei Numbering

The molecule possesses four distinct proton environments and three distinct fluorine environments:

-

Proton (¹H) Environments:

-

H-5 (Aromatic)

-

H-6 (Aromatic)

-

-CH₂ - (Benzylic)

-

-OH (Hydroxyl)

-

-

Fluorine (¹⁹F) Environments:

-

F-2 (Aromatic)

-

F-3 (Aromatic)

-

-CF₃ (Trifluoromethyl)

-

The analysis of the spectra hinges on understanding how these nuclei interact through the molecular bonding framework, an effect known as scalar or J-coupling.[5][6] These interactions, transmitted through electrons in the chemical bonds, cause the splitting of NMR signals into multiplets and provide definitive evidence of connectivity.[7]

Experimental Protocol for High-Resolution NMR Data Acquisition

The quality and reliability of NMR data are directly dependent on a robust and well-considered experimental methodology. The following protocol is a self-validating system designed for acquiring high-resolution ¹H and ¹⁹F spectra of fluorinated organic compounds.

Sample Preparation

The choice of solvent is critical. It must fully dissolve the analyte without reacting with it, and its residual solvent signals should not overlap with analyte resonances. Deuterated chloroform (CDCl₃) is an excellent first choice for this compound due to its relatively inert nature and minimal signal overlap.

Step-by-Step Protocol:

-

Analyte Weighing: Accurately weigh 10-15 mg of 2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol.

-

Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). For ¹H NMR, the CDCl₃ should contain 0.03% v/v tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.00 ppm).[8]

-

Transfer: Transfer the solution to a 5 mm high-precision NMR tube.

-

Homogenization: Gently vortex the tube to ensure a homogeneous solution.

Spectrometer Configuration and Data Acquisition

These experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz) to maximize signal dispersion and simplify the analysis of complex splitting patterns.

Table 1: Recommended NMR Spectrometer Parameters

| Parameter | ¹H Acquisition | ¹⁹F Acquisition | Rationale |

| Operating Frequency | 500 MHz | 470.6 MHz (on a 500 MHz system) | High field improves resolution and sensitivity. |

| Pulse Program | zg30 (30° pulse) | zgpg30 (30° pulse with proton decoupling) | A 30° pulse allows for faster acquisition with minimal impact on quantification for routine scans. |

| Solvent/Lock | CDCl₃ | CDCl₃ | The deuterium signal from the solvent is used to stabilize the magnetic field (field-frequency lock).[9] |

| Spectral Width (SW) | ~16 ppm (~8000 Hz) | ~250 ppm (~117,500 Hz) | Must encompass all expected signals. The ¹⁹F chemical shift range is significantly larger than for ¹H.[3] |

| Number of Scans (NS) | 16 | 32-64 | Sufficient to achieve a good signal-to-noise ratio. |

| Relaxation Delay (D1) | 2.0 s | 2.0 s | Allows for sufficient relaxation of nuclei between scans, ensuring signal intensities are reliable. |

| Acquisition Time (AQ) | ~2.0 s | ~0.5 s | Defines the digital resolution of the spectrum. |

| Temperature (TE) | 298 K (25 °C) | 298 K (25 °C) | Ensures reproducibility and consistency. |

Data Acquisition Workflow

The following diagram illustrates the logical flow of the NMR experiment, from sample preparation to the final processed spectra.

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Spectral Analysis and Interpretation

The true power of NMR lies in the detailed interpretation of the acquired spectra. Based on established principles of chemical shifts and J-coupling, we can predict the appearance of both the ¹H and ¹⁹F spectra.

Predicted ¹H NMR Spectrum

The proton spectrum is shaped by couplings to other protons (homonuclear ³JHH) and, significantly, by long-range couplings to fluorine nuclei (heteronuclear ³JHF, ⁴JHF, ⁵JHF).

-

-OH (Hydroxyl): Expected to appear as a broad singlet around 2.0-3.0 ppm. Its chemical shift is highly dependent on concentration and temperature, and it typically does not show coupling due to rapid chemical exchange.

-

-CH₂- (Benzylic): This group is adjacent to the aromatic ring. Its signal, expected around δ 4.8 ppm, will be split by the fluorine at position 3 (a four-bond coupling, ⁴JHF) and potentially the fluorine at position 2 (a five-bond coupling, ⁵JHF). This will likely result in a triplet or a triplet of doublets.

-

H-6 (Aromatic): This proton, expected around δ 7.4-7.6 ppm, experiences the most complex coupling. It is split by H-5 (ortho, ³JHH ≈ 7-9 Hz), F-2 (ortho, ³JHF ≈ 6-10 Hz), and F-3 (meta, ⁴JHF ≈ 3-5 Hz). This will result in a complex multiplet, likely a doublet of doublet of doublets.

-

H-5 (Aromatic): This proton, also in the δ 7.4-7.6 ppm region, is coupled to H-6 (ortho, ³JHH ≈ 7-9 Hz), F-2 (meta, ⁴JHF ≈ 4-7 Hz), and F-3 (para, ⁵JHF ≈ 1-2 Hz).[10] This will also appear as a complex multiplet.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F spectrum, acquired with proton decoupling (¹⁹F{¹H}), simplifies the signals by removing all H-F couplings, allowing for a clearer view of the F-F couplings.

-

-CF₃ (Trifluoromethyl): This group typically appears around δ -63 ppm.[11][12] It is coupled to F-3 (ortho, ³JFF ≈ 20 Hz) and F-2 (meta, ⁴JFF ≈ 5-8 Hz). The signal should appear as a doublet of doublets.

-

F-2 (Aromatic): Expected in the aromatic fluorine region (δ -130 to -150 ppm). It is coupled to F-3 (ortho, ³JFF ≈ 20 Hz) and the -CF₃ group (meta, ⁴JFF ≈ 5-8 Hz). This signal will also be a doublet of doublets.

-

F-3 (Aromatic): Also in the aromatic region (δ -130 to -150 ppm). It is coupled to F-2 (ortho, ³JFF ≈ 20 Hz) and the -CF₃ group (ortho, ³JFF ≈ 20 Hz). This signal will appear as a triplet, as it is coupled to two adjacent fluorine environments with similar coupling constants.

Summary of Predicted Spectral Data

The following tables summarize the expected quantitative data for the ¹H and ¹⁹F NMR spectra. Coupling constants (J) are powerful diagnostic tools for determining through-bond connectivity.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| -OH | ~2.5 | br s (broad singlet) | - | 1H |

| -CH₂- | ~4.85 | t (triplet) | ⁴J(H,F-3) ≈ 2.0 | 2H |

| H-5 | ~7.50 | ddd | ³J(H-5,H-6) ≈ 8.5 Hz, ⁴J(H-5,F-2) ≈ 6.0 Hz, ⁵J(H-5,F-3) ≈ 1.5 Hz | 1H |

| H-6 | ~7.55 | ddd | ³J(H-6,H-5) ≈ 8.5 Hz, ³J(H-6,F-2) ≈ 9.0 Hz, ⁴J(H-6,F-3) ≈ 4.0 Hz | 1H |

Table 3: Predicted ¹⁹F{¹H} NMR Data (470.6 MHz, CDCl₃)

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -CF₃ | ~ -63.0 | dd (doublet of doublets) | ³J(CF₃,F-3) ≈ 21 Hz, ⁴J(CF₃,F-2) ≈ 7 Hz |

| F-2 | ~ -138.5 | dd (doublet of doublets) | ³J(F-2,F-3) ≈ 20 Hz, ⁴J(F-2,CF₃) ≈ 7 Hz |

| F-3 | ~ -145.0 | t (triplet) | ³J(F-3,F-2) ≈ 20 Hz, ³J(F-3,CF₃) ≈ 21 Hz |

Advanced Structural Verification: 2D NMR

For molecules with this level of complexity, one-dimensional spectra can still contain overlapping signals. Two-dimensional (2D) NMR experiments provide an unambiguous method for confirming assignments by correlating nuclei through their J-couplings.

Caption: Logical relationships established by 2D NMR experiments for structural verification.

-

COSY (Correlation Spectroscopy): Would show a cross-peak between H-5 and H-6, confirming their ortho relationship.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) ¹H-¹³C correlations. For instance, the CH₂ protons would show correlations to the aromatic carbons C-1, C-2, and C-6, firmly anchoring the side chain to the ring.[13]

-

¹⁹F-¹³C HMBC: Similarly, this powerful experiment maps the connectivity between fluorine and carbon atoms, confirming the substitution pattern of the aromatic ring.[13][14]

-

HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment detects correlations between nuclei that are close in space, regardless of bonding. It would show correlations between F-2 and H-6, and between the CH₂ protons and F-3, confirming the geometry of the molecule.[15]

Conclusion

The comprehensive analysis of 2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol through a combination of ¹H and ¹⁹F NMR spectroscopy provides a clear illustration of the synergy between these techniques. The proton NMR spectrum reveals the basic carbon skeleton and the influence of fluorine substituents through distinct H-F coupling patterns. The ¹⁹F NMR spectrum, with its wide chemical shift range and large coupling constants, offers an exquisitely detailed and unambiguous view of the fluorinated portion of the molecule. By following a rigorous experimental protocol and applying fundamental principles of spectral interpretation, researchers can achieve complete and confident structural elucidation of even complex polyfluorinated compounds, a critical capability in modern chemical sciences.

References

-

DISHART, K. et al. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health. Available at: [Link]

-

Saunders, C. et al. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]

-

Schaefer, T. et al. The conformational behaviour of 5Jm(F,CH) in 3,5-difluoro derivatives of toluene, ethylbenzene, and cumene. Applications. Canadian Journal of Chemistry. Available at: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information (ESI) for Chemical Science. Available at: [Link]

-

Pirrung, M. C. et al. 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Available at: [Link]

-

Pirrung, M. C. et al. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. Available at: [Link]

-

Royal Society of Chemistry. Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II). Available at: [Link]

-

Pirrung, M. C. et al. 19F-centred NMR analysis of mono-fluorinated compounds. National Institutes of Health. Available at: [Link]

-

Beilstein Journals. Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Available at: [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

-

PubChem. 2,3-Difluorobenzyl Alcohol. Available at: [Link]

-

Pirrung, M. C. et al. 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Available at: [Link]

-

Fesik, S. W. et al. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. National Institutes of Health. Available at: [Link]

-

University of California, Davis. 19F NMR Reference Standards. Available at: [Link]

-

Chemistry LibreTexts. J-Coupling (Scalar). Available at: [Link]

-

American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

Reich, H. J. Organic Chemistry Data: Spin-Spin Splitting: J-Coupling. University of Wisconsin. Available at: [Link]

-

Weizmann Institute of Science. V J-Coupling. Available at: [Link]

Sources

- 1. 2,3-DIFLUORO-4-(TRIFLUOROMETHYL)BENZYL ALCOHOL [chemicalbook.com]

- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. weizmann.ac.il [weizmann.ac.il]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. chem.washington.edu [chem.washington.edu]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. colorado.edu [colorado.edu]

- 13. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol

An In-depth Technical Guide to 2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol is a highly functionalized aromatic alcohol of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—featuring two vicinal fluorine atoms and a trifluoromethyl group on the benzene ring—imparts distinct electronic properties and metabolic stability to molecules incorporating this moiety. Fluorine-containing compounds are integral to modern drug discovery, often enhancing pharmacokinetic properties such as lipophilicity, binding affinity, and resistance to metabolic degradation. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, predicted spectral characteristics, and detailed protocols for its application in synthetic chemistry.

Molecular Identity and Physicochemical Properties

The structural and identifying information for 2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol is crucial for its proper handling and application.

Table 1: Core Identifiers and Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | [2,3-Difluoro-4-(trifluoromethyl)phenyl]methanol | - |

| CAS Number | 238403-50-4 | [1] |

| Molecular Formula | C₈H₅F₅O | - |

| Molecular Weight | 212.12 g/mol | - |

| Predicted Boiling Point | Data not available; (For isomer 4-Fluoro-3-(trifluoromethyl)benzyl alcohol: 80-85°C at 0.1 mmHg) | [2][3] |

| Predicted Density | Data not available; (For isomer 4-Fluoro-3-(trifluoromethyl)benzyl alcohol: 1.377 g/cm³) | [3] |

| Solubility | Expected to be soluble in common organic solvents (e.g., CH₂Cl₂, THF, Ethyl Acetate). Solubility in water is likely low. | - |

Note: Experimental physical data for 2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol is not widely published. Data for the related isomer, 4-Fluoro-3-(trifluoromethyl)benzyl alcohol, is provided for comparative context.

The molecular structure of 2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol is depicted below.

Caption: Workflow for the oxidation of 2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol.

Materials:

-

2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol

-

Dess-Martin periodinane (1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Appropriate eluent (e.g., ethyl acetate/hexanes mixture)

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol in anhydrous dichloromethane (approximately 0.1 M concentration).

-

Addition of Oxidant: To the stirring solution at room temperature, add Dess-Martin periodinane (1.2 equivalents) portion-wise over 5 minutes. The reaction is typically exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether (or more CH₂Cl₂). Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.

-

Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude aldehyde by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,3-difluoro-4-(trifluoromethyl)benzaldehyde.

Rationale: The use of DMP provides a mild and selective oxidation, avoiding over-oxidation to the carboxylic acid which can be a problem with stronger oxidants like chromium reagents. [4][5][6][7]The quench with sodium thiosulfate is necessary to reduce the excess periodinane reagent.

Safety and Handling

2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: It is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. [1]* Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol is a valuable, albeit not extensively characterized, building block for the synthesis of complex fluorinated molecules. Its utility in drug discovery and materials science is predicated on the unique electronic and steric properties conferred by its dense fluorine substitution. While a lack of comprehensive published data necessitates predictive analysis for some of its properties, its fundamental reactivity as a primary benzyl alcohol allows for its straightforward incorporation into synthetic routes using established methodologies. Further research into this and similar compounds will undoubtedly expand their application in creating next-generation pharmaceuticals and advanced materials.

References

-

Selective Oxidation of Benzyl Alcohol to Benzaldehyde. (n.d.). University of Oregon. Retrieved from [Link]

- Değirmenbaşı, N., & Özgün, B. (2005). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Asian Journal of Chemistry, 17(4), 2865-2872.

- De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). A Convenient Protocol for the Oxidation of Benzyl and Secondary Alcohols to Carbonyl Compounds by Trichoroisocyanuric Acid. The Journal of Organic Chemistry, 67(17), 6272-6274.

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the oxidation of benzyl alcohol. Retrieved from [Link]

- Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere. (2020). Scientific Reports, 10(1), 5345.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0003119). Retrieved from [Link]

-

C&L Chemical. (n.d.). 4-FLUORO-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL CAS#: 67515-61-1. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0003119). Retrieved from [Link]

-

University of Ottawa. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

ChemBK. (2024). 3-Fluoro-4-(trifluoromethyl)benzyl alcohol. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). 4-(Trifluoromethyl)benzyl alcohol, 98%. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Difluorobenzyl Alcohol. Retrieved from [Link]

Sources

- 1. chemical-label.com [chemical-label.com]

- 2. 4-FLUORO-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL CAS#: 67515-61-1 [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data Analysis of (2,3-Difluoro-4-(trifluoromethyl)phenyl)methanol (CAS 238403-50-4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic data for (2,3-Difluoro-4-(trifluoromethyl)phenyl)methanol, a fluorinated benzyl alcohol derivative with potential applications in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), along with comparative data from structurally analogous compounds, to offer a comprehensive theoretical spectroscopic profile. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Introduction and Molecular Structure

(2,3-Difluoro-4-(trifluoromethyl)phenyl)methanol (CAS 238403-50-4) is a substituted aromatic alcohol. Its structure, featuring a trifluoromethyl group and two fluorine atoms on the benzene ring, imparts unique electronic properties and conformational characteristics that are of significant interest in drug design and materials science. The strategic placement of these fluorine-containing substituents can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.

Accurate spectroscopic characterization is paramount for confirming the identity and purity of such novel compounds. This guide will delve into the predicted ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectra of (2,3-Difluoro-4-(trifluoromethyl)phenyl)methanol.

Figure 1. Chemical structure of (2,3-Difluoro-4-(trifluoromethyl)phenyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms in a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the hydroxyl proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Ar-H (Position 5) | 7.4 - 7.6 | Doublet of doublets of quartets (ddq) | JH-H ≈ 8-9, JH-F ≈ 6-8, JH-F(CF3) ≈ 1-2 |

| Ar-H (Position 6) | 7.2 - 7.4 | Doublet of doublets (dd) | JH-H ≈ 8-9, JH-F ≈ 9-11 |

| -CH₂- | 4.7 - 4.9 | Singlet (or doublet if coupled to OH) | - |

| -OH | Variable (typically 2.0 - 4.0) | Broad singlet | - |

Causality behind Predictions:

-

The aromatic protons are in a complex spin system due to coupling with each other and with the adjacent fluorine atoms and the trifluoromethyl group. The electron-withdrawing nature of the fluorine and trifluoromethyl groups will deshield the aromatic protons, shifting them downfield.

-

The benzylic methylene protons (-CH₂-) are adjacent to an oxygen atom and the aromatic ring, placing their resonance in the 4.7-4.9 ppm range. In a very pure, dry solvent, coupling to the hydroxyl proton might be observed, resulting in a doublet. However, in the presence of trace amounts of water or acid, this coupling is often not resolved, and a singlet is observed.

-

The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will be characterized by signals for the aromatic carbons, the benzylic carbon, and the trifluoromethyl carbon. The carbon signals will exhibit splitting due to coupling with fluorine atoms (C-F coupling).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & C-F Coupling (J, Hz) |

| C-CF₃ | 122 - 126 | Quartet (JC-F ≈ 270-275) |

| C-F (Position 2) | 150 - 155 | Doublet of doublets (JC-F ≈ 245-255, JC-C-F ≈ 15-20) |

| C-F (Position 3) | 145 - 150 | Doublet of doublets (JC-F ≈ 245-255, JC-C-F ≈ 15-20) |

| C-CH₂OH (Position 1) | 135 - 140 | Multiplet |

| C-H (Position 5) | 120 - 125 | Multiplet |

| C-H (Position 6) | 115 - 120 | Doublet (JC-C-F ≈ 20-25) |

| -CH₂- | 60 - 65 | Singlet |

| -CF₃ | 120 - 125 | Quartet (JC-F ≈ 30-35) |

Causality behind Predictions:

-

Carbons directly bonded to fluorine atoms will exhibit large one-bond coupling constants (¹JC-F) and will be significantly shifted downfield due to the high electronegativity of fluorine.

-

The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

-

Other aromatic carbons will show smaller two- or three-bond couplings to the fluorine atoms.

Predicted ¹⁹F NMR Spectrum

The fluorine NMR will provide direct information about the chemical environment of the fluorine atoms.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity & F-F/F-H Coupling (J, Hz) |

| Ar-F (Position 2) | -130 to -140 | Doublet of multiplets |

| Ar-F (Position 3) | -140 to -150 | Doublet of multiplets |

| -CF₃ | -60 to -65 | Singlet (or fine splitting due to long-range coupling) |

Causality behind Predictions:

-

The chemical shifts of the aromatic fluorine atoms are influenced by their position relative to the other substituents.

-

The two aromatic fluorine atoms will likely show coupling to each other and to the neighboring aromatic protons.

-

The trifluoromethyl group will appear as a singlet, as it is not directly coupled to any other fluorine atoms. Long-range coupling to the aromatic protons or the other fluorine atoms might be observed with high-resolution instruments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (2,3-Difluoro-4-(trifluoromethyl)phenyl)methanol is expected to exhibit characteristic absorption bands.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic, -CH₂-) | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-F stretch (Ar-F) | 1100 - 1300 | Strong |

| C-F stretch (-CF₃) | 1000 - 1100 | Strong |

| C-O stretch (alcohol) | 1000 - 1260 | Strong |

Causality behind Predictions:

-

The broad, strong absorption in the 3200-3600 cm⁻¹ region is a hallmark of the O-H stretching vibration of an alcohol, broadened by hydrogen bonding.

-

The strong absorptions in the 1000-1300 cm⁻¹ range are characteristic of C-F stretching vibrations, which are typically intense due to the large dipole moment change associated with this bond.

-

The presence of both aromatic and aliphatic C-H stretches will be evident.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For (2,3-Difluoro-4-(trifluoromethyl)phenyl)methanol, electron ionization (EI) would likely lead to significant fragmentation.

Predicted Molecular Ion (M⁺): m/z = 212.03

Predicted Key Fragmentation Pathways:

Figure 2. Predicted key fragmentation pathways for (2,3-Difluoro-4-(trifluoromethyl)phenyl)methanol.

Causality behind Predictions:

-

The molecular ion peak at m/z 212 should be observable.

-

Loss of a hydrogen radical (-H•) from the alcohol or methylene group to form a stable cation at m/z 211 is likely.

-

Loss of a hydroxyl radical (-•OH) is a common fragmentation for benzyl alcohols, leading to a peak at m/z 195.

-

Cleavage of the C-C bond between the aromatic ring and the methylene group would result in the loss of a hydroxymethyl radical (-•CH₂OH) to give a fragment at m/z 181.

-

A subsequent loss of a trifluoromethyl radical from the [M-OH]⁺ fragment could lead to a tropylium-like ion.

Experimental Protocols

While this guide provides theoretical data, the following are general protocols for acquiring experimental spectra.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of (2,3-Difluoro-4-(trifluoromethyl)phenyl)methanol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid or liquid sample.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

-

Data Processing: Perform a background subtraction and plot the transmittance or absorbance as a function of wavenumber.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation information or a softer ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI) to enhance the observation of the molecular ion.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight, ion trap) to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: Interpret the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

This technical guide provides a robust, theoretically-derived spectroscopic profile of (2,3-Difluoro-4-(trifluoromethyl)phenyl)methanol. The predicted NMR, IR, and MS data, grounded in fundamental spectroscopic principles and comparisons with analogous structures, offer a valuable resource for researchers working with this compound. Experimental verification of these predictions is recommended for definitive structural confirmation and purity assessment.

References

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

PubChem. National Center for Biotechnology Information. [Link]

-

SpectraBase. John Wiley & Sons, Inc. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

A Technical Guide to 2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol: Properties, Synthesis, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Fluorinated Building Block of Strategic Importance

2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol is a highly functionalized aromatic alcohol of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its structure is distinguished by a dense arrangement of fluorine substituents on the phenyl ring: two fluorine atoms at the 2- and 3-positions and a trifluoromethyl (-CF₃) group at the 4-position. This specific substitution pattern imparts a unique combination of electronic and steric properties, making it a valuable intermediate for synthesizing complex target molecules.

The strategic incorporation of fluorine is a well-established method in modern drug design to enhance a molecule's metabolic stability, modulate its lipophilicity, and improve its binding affinity to biological targets.[1] The trifluoromethyl group, in particular, is a powerful modulator of these properties. This guide provides an in-depth overview of the core physicochemical properties, a representative synthetic protocol, analytical characterization, key applications, and essential safety protocols for 2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for planning synthetic transformations, purification strategies, and analytical method development.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₅F₅O | [2][3] |

| Molecular Weight | 212.12 g/mol | [2][4] |

| CAS Number | 238403-50-4 | [3][4] |

| Predicted Boiling Point | 203.3 ± 35.0 °C | [3] |

| Predicted Density | 1.461 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 13.28 ± 0.10 | [3] |

| IUPAC Name | [2,3-Difluoro-4-(trifluoromethyl)phenyl]methanol | [3] |

Synthesis and Purification

While numerous methods exist for the synthesis of substituted benzyl alcohols, a common and reliable strategy involves the reduction of the corresponding benzaldehyde. This approach is favored for its high efficiency and the commercial availability of the aldehyde precursor.

Causality of Method Selection

The reduction of an aldehyde to a primary alcohol using a hydride-based reducing agent like sodium borohydride (NaBH₄) is a cornerstone of organic synthesis. This method is chosen for several key reasons:

-

Chemoselectivity: NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones without affecting more robust functional groups like the trifluoromethyl group or the aromatic ring.

-

Operational Simplicity: The reaction is typically performed under ambient conditions in standard laboratory glassware and does not require specialized equipment.

-

High Yield: This transformation is known to proceed with high conversion and yield, simplifying purification.

Representative Synthesis Protocol

The following protocol describes the reduction of 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde to the target alcohol.

Materials:

-

2,3-Difluoro-4-(trifluoromethyl)benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Reduction: While stirring vigorously, add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by slowly adding deionized water, followed by 1 M HCl to neutralize excess NaBH₄ and decompose borate esters.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude alcohol via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the final product.

Experimental Workflow Diagram

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for unambiguous characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the benzylic -CH₂- protons, a broad singlet for the hydroxyl -OH proton (which can be exchanged with D₂O), and complex multiplets in the aromatic region for the two phenyl protons. The aromatic signals will exhibit splitting due to coupling with the adjacent fluorine atoms.

-

¹⁹F NMR Spectroscopy: Fluorine NMR is a critical tool. Three distinct signals are expected: one for each of the aromatic fluorine atoms (at the 2- and 3-positions) and one for the -CF₃ group. The signals will show complex splitting patterns due to F-F and H-F coupling, providing definitive structural information.

-

¹³C NMR Spectroscopy: The carbon spectrum will show characteristic signals for the benzylic carbon and the aromatic carbons. The carbon signals will appear as doublets, triplets, or quartets due to C-F coupling, with the -CF₃ carbon appearing as a distinct quartet.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to 212.12 g/mol .

Applications in Research and Development

The utility of this molecule stems from both the reactive benzyl alcohol moiety and the unique properties conferred by its fluorine substituents.

A Versatile Synthetic Intermediate

The primary alcohol group is a versatile functional handle that can be readily transformed into other functionalities.[5] This allows for the incorporation of the 2,3-difluoro-4-(trifluoromethyl)phenyl motif into a wide range of molecular scaffolds. Common transformations include:

-

Oxidation: To form the corresponding aldehyde or carboxylic acid.

-

Esterification & Etherification: To form esters and ethers.

-

Halogenation: Conversion to a benzyl halide (e.g., bromide or chloride) for use in nucleophilic substitution reactions.

The Role of Fluorine in Drug Design

The trifluoromethyl group is not merely a passive substituent; it actively modulates a molecule's properties to enhance its drug-like characteristics.[1] Its inclusion is a deliberate strategy to overcome common challenges in drug development.[6]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing metabolically labile groups (like a methyl group) with a -CF₃ group can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[6]

-

Lipophilicity: The -CF₃ group is highly lipophilic, which can enhance a compound's ability to cross cellular membranes and the blood-brain barrier. This is critical for drugs targeting the central nervous system.[6]

-

Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can alter the electronics of the aromatic ring, influencing pKa and hydrogen bonding capabilities. This can lead to stronger and more selective interactions with protein targets.

Influence of the Trifluoromethyl Group on Drug Properties

Safety and Handling

2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol is a hazardous chemical and must be handled with appropriate precautions.

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Recommended Safety Protocols:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors or dust.[8] An emergency eyewash station and safety shower should be readily accessible.[9]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[9][10]

Conclusion

2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol is more than a simple chemical reagent; it is a sophisticated building block designed to impart desirable properties in advanced molecular synthesis. Its unique fluorine substitution pattern provides a powerful tool for researchers in drug discovery and materials science to fine-tune the metabolic stability, lipophilicity, and electronic profile of target molecules. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in developing next-generation chemical entities.

References

-

Tamang, S. R., Cozzolino, A. F., & Findlater, M. Supporting information: Sem Raj Tamang, Anthony F. Cozzolino and Michael Findlater*. [Link]

-

Thesis. Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. [Link]

-

Patsnap. Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Versatile Role of 4-(Trifluoromethyl)benzyl Alcohol. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. [Link]

-

PubChem. 2,3-Difluorobenzyl Alcohol. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CD3OD, experimental) (HMDB0003119). [Link]

-

The Royal Society of Chemistry. Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II). [Link]

- Google Patents. CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol.

-

AMEIBO. 2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol. [Link]

-

Thermo Scientific Alfa Aesar. 4-(Trifluoromethyl)benzyl alcohol, 98% 5 g. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

National Institutes of Health. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

- Google Patents. US6462242B1 - Process for preparing benzyl alcohols and their use.

-

Organic Chemistry Portal. Benzyl fluoride synthesis by fluorination or substitution. [Link]

-

ChemBK. 3-Fluoro-4-(trifluoromethyl)benzyl alcohol. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. 2,3-DIFLUORO-4-(TRIFLUOROMETHYL)BENZYL ALCOHOL [chemicalbook.com]

- 3. 2,3-DIFLUORO-4-(TRIFLUOROMETHYL)BENZYL ALCOHO | 238403-50-4 [amp.chemicalbook.com]

- 4. 4-(trifluoromethyl)benzyl alcohol | Sigma-Aldrich [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. chemical-label.com [chemical-label.com]

- 8. staging.keyorganics.net [staging.keyorganics.net]

- 9. synquestlabs.com [synquestlabs.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Single-Crystal X-ray Diffraction Analysis of 2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2][3] Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity, and altered electronic properties, making them highly valuable.[1][2][4] This guide provides an in-depth, technical walkthrough of the single-crystal X-ray diffraction (SCXRD) analysis of 2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol, a compound of significant interest due to its trifluoromethyl group and ortho-difluoro substitution pattern. While a specific crystal structure for this exact molecule is not publicly available as of this writing, this document serves as a comprehensive protocol and interpretive framework for its analysis. We will explore the causality behind experimental choices, from crystal growth to data refinement, and discuss the anticipated structural insights, particularly concerning the influence of extensive fluorination on hydrogen bonding and crystal packing.[5]

Introduction: The Significance of Fluorinated Benzyl Alcohols

Benzyl alcohols are fundamental building blocks in organic synthesis.[5] The addition of fluorine atoms to the aromatic ring dramatically modulates the molecule's physicochemical properties. The subject of our study, 2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol, combines three key features: a reactive benzyl alcohol moiety, a strongly electron-withdrawing trifluoromethyl group, and an ortho-difluoro motif.

-

Trifluoromethyl Group (-CF3): This group is a bioisostere for various functionalities and is known to increase lipophilicity and block metabolic oxidation, thereby improving the pharmacokinetic profile of drug candidates.[6]

-

Aromatic Fluorine: Fluorine atoms can alter pKa, influence molecular conformation, and participate in non-covalent interactions, including hydrogen bonds and halogen bonds, which are critical for molecular recognition at protein targets.[4][5]

-

Ortho-Fluorination: The presence of fluorine atoms adjacent to the benzyl alcohol can significantly influence the acidity of the hydroxyl proton and the conformational preferences of the -CH2OH group through intramolecular hydrogen bonding.[5]

Determining the precise three-dimensional atomic arrangement via SCXRD is the definitive method to understand how these features collectively dictate the solid-state conformation and intermolecular interactions of the title compound.[7][8][9] This knowledge is invaluable for rational drug design, polymorphism screening, and the development of new materials.

Experimental Workflow: From Powder to Refined Structure

The journey from a powdered sample to a fully resolved crystal structure is a multi-step process requiring meticulous technique. Each step is designed to ensure the highest quality data is obtained for an unambiguous structure solution.

Caption: The comprehensive workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol: Crystal Growth

Rationale: The success of SCXRD is entirely dependent on the quality of the single crystal. A suitable crystal should be of adequate size (typically 0.1-0.3 mm in all dimensions), possess a well-defined shape, and be free of cracks or defects. For a novel, uncharacterized compound like 2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol, a screening of various crystallization techniques is necessary.

Protocol:

-

Solvent Selection: Begin by testing the solubility of the compound (~5-10 mg) in a range of solvents (0.5 mL) with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately to fully soluble upon heating.

-

Slow Evaporation (Primary Method):

-

Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethyl acetate/hexane mixture) in a small vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

-

Allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature.

-

-

Vapor Diffusion (Alternative Method):

-

Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane).

-

Place this vial inside a larger, sealed jar containing a more volatile, poor solvent (the "anti-solvent," e.g., hexane).

-

The anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.

-

-

Crystal Harvesting: Once suitable crystals have formed, carefully extract one using a cryo-loop or a fine needle, ensuring minimal mechanical stress.

Step-by-Step Protocol: Data Collection and Processing

Rationale: Data collection is performed using a single-crystal X-ray diffractometer. The goal is to measure the intensities of a large number of diffracted X-ray beams from many different crystal orientations.[7][8]

Protocol:

-

Mounting: The selected crystal is mounted on a cryo-loop and flash-cooled in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms and protects the crystal from X-ray damage.

-

Instrumentation: Data is collected on a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a modern detector (e.g., CMOS or CCD).

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.

-

Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., using omega and phi scans). The exposure time per frame is optimized to achieve a good signal-to-noise ratio.

-

Data Integration and Reduction: The raw image files are processed using specialized software (e.g., CrysAlisPro, SAINT). This process involves:

-

Integration: Calculating the intensity of each diffraction spot.

-

Scaling and Absorption Correction: Correcting for variations in beam intensity and the absorption of X-rays by the crystal itself.

-

Output: Generating a reflection file (e.g., HKLF4 format) containing the Miller indices (h,k,l), intensity, and standard uncertainty for each reflection.

-

Structure Solution, Refinement, and Validation

This phase translates the collected diffraction intensities into a chemically meaningful 3D model of the molecule and its arrangement in the crystal lattice.

Caption: The iterative process of solving, refining, and validating a crystal structure.

Structure Solution and Refinement

For small organic molecules, the structure is typically solved using Direct Methods.[10] This mathematical approach uses statistical relationships between the intensities of strong reflections to determine initial phase estimates.[10]

-

Solution: Using software like SHELXT or Olex2, direct methods are applied to the reflection file to generate an initial electron density map.

-

Model Building: The most intense peaks in the map are assigned to the non-hydrogen atoms of the molecule (C, O, F).

-

Iterative Refinement: A cyclical process of least-squares refinement and difference Fourier map analysis is performed:

-

Least-Squares Refinement (e.g., using SHELXL): The atomic coordinates and anisotropic displacement parameters (which model atomic vibrations) are adjusted to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) derived from the current atomic model.

-

Difference Fourier Map: This map reveals regions of excess or deficient electron density, helping to locate missing atoms (like hydrogens) or identify misplaced atoms.

-

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model, as their scattering contribution is weak. The hydroxyl hydrogen, however, is often located in the difference map and its position should be refined freely if possible, as it is critical for analyzing hydrogen bonds.

Data Presentation and Validation

The final structural results are presented in a standardized Crystallographic Information File (CIF). Key data are summarized in tables for clarity.

Table 1: Hypothetical Crystallographic Data and Refinement Details

| Parameter | Value |

| Chemical Formula | C8H5F5O |

| Formula Weight | 212.12 g/mol |

| Crystal System | Monoclinic (example) |

| Space Group | P2₁/c (example) |

| a, b, c [Å] | 10.1, 5.2, 16.5 (example) |

| α, β, γ [°] | 90, 95.5, 90 (example) |

| Volume [ų] | 865.2 (example) |

| Z (molecules/unit cell) | 4 |

| Calculated Density [g/cm³] | 1.628 |

| Temperature [K] | 100(2) |

| Radiation [Å] | Mo Kα (λ = 0.71073) |

| Reflections Collected | 8500 |

| Independent Reflections | 2000 |

| R_int | 0.035 |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.110 |

| Goodness-of-Fit (S) | 1.05 |

Validation: The final CIF is validated using the IUCr's checkCIF service. This tool flags potential issues with the data, model, or refinement, ensuring the structure meets publication standards.

Structural Analysis and Discussion

The refined structure provides a wealth of information. The primary points of analysis for 2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol would be:

-

Molecular Conformation: The torsion angle defined by the C(aromatic)-C(aromatic)-C(benzyl)-O chain would be of key interest. This angle is influenced by steric hindrance and potential intramolecular interactions between the hydroxyl group and the ortho-fluorine atom (O-H···F-C).[5]

-

Intermolecular Interactions: The defining feature of the crystal packing will likely be hydrogen bonding involving the hydroxyl group. The -OH group can act as a hydrogen bond donor to an oxygen or fluorine atom on a neighboring molecule. The fluorine atoms themselves are poor hydrogen bond acceptors but can participate in weaker C-H···F interactions.

-

Supramolecular Assembly: Analysis of the packing diagram will reveal how these individual interactions guide the assembly of molecules into a 3D lattice. Are there chains, sheets, or more complex networks? The highly fluorinated phenyl rings may also exhibit π-π stacking interactions, potentially offset due to the fluorine substituents.

Conclusion

The single-crystal X-ray diffraction analysis of 2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol provides the definitive experimental evidence of its solid-state structure. This guide outlines a robust and logical workflow, from the critical first step of growing high-quality single crystals to the final stages of structure refinement and validation. The resulting structural model, with its precise bond lengths, angles, and description of intermolecular forces, is essential for understanding the compound's properties.[7] This information underpins its rational application in medicinal chemistry and materials science, where the subtle interplay of fluorination and hydrogen bonding can be leveraged for molecular design.[3][4]

References

-

Uekusa, H., & Fujii, K. (2011). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Nihon Kessho Gakkaishi, 53(3), 163-169. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Significance of Fluorinated Benzyl Alcohols in Modern Chemical Synthesis. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Benzyl Alcohols in Modern Chemical Synthesis. Available at: [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Available at: [Link]

-

Bogdan, E., et al. (2015). The Influence of Ortho-Fluorination on the Hydrogen-Bond of Benzyl Alcohols. Longdom Publishing. Available at: [Link]

-

University of Lisbon. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. Available at: [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Available at: [Link]

-

Perles, J. (Ed.). (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. Available at: [Link]

-

Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Journal. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Versatile Role of 4-(Trifluoromethyl)benzyl Alcohol. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Importance of Fluorine in Benzazole Compounds [mdpi.com]

- 5. longdom.org [longdom.org]

- 6. nbinno.com [nbinno.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. mdpi.com [mdpi.com]

- 10. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

Navigating the Solubility Landscape of 2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of a Highly Functionalized Benzyl Alcohol

2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol is a highly functionalized aromatic alcohol of significant interest in medicinal chemistry and materials science. The presence of multiple fluorine substituents, including a trifluoromethyl group, imparts unique electronic properties, metabolic stability, and lipophilicity to molecules incorporating this moiety.[1] These characteristics are often sought after in the design of novel pharmaceuticals and advanced materials.[2] However, the successful application of this building block is fundamentally dependent on its solubility in various organic solvents, which dictates its utility in synthesis, purification, formulation, and biological screening.

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol. In the absence of extensive published quantitative data for this specific molecule, this guide will equip researchers with the foundational knowledge, predictive insights, and experimental protocols necessary to effectively assess and utilize its solubility properties. We will explore the theoretical underpinnings of its solubility, draw reasoned estimations from structurally analogous compounds, and provide detailed methodologies for its empirical determination.

Theoretical Framework: Understanding the Physicochemical Drivers of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For 2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol, several key structural features influence its solubility profile:

-

The Benzyl Alcohol Moiety: The parent compound, benzyl alcohol, is a polar molecule due to the hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor. This allows for moderate solubility in water (approximately 4 g/100 mL) and miscibility with a wide range of polar organic solvents such as alcohols and ethers.[3][4]

-

Fluorine Substituents: The two fluorine atoms on the aromatic ring are highly electronegative, creating localized dipoles. While individual C-F bonds are polar, the overall effect on molecular polarity depends on their symmetrical arrangement. In this case, the ortho and meta positioning of the fluorine atoms results in an asymmetrical distribution of electron density, likely increasing the molecule's overall polarity.

-

The Trifluoromethyl (-CF3) Group: This group is strongly electron-withdrawing and significantly increases the lipophilicity of the molecule. The trifluoromethyl group can enhance solubility in non-polar and moderately polar organic solvents.[2] Paradoxically, it can also decrease aqueous solubility.

The interplay of these functional groups results in a molecule with a complex polarity profile. It possesses a polar, hydrogen-bonding capable hydroxyl group, a polar aromatic system due to the difluoro substitution, and a lipophilic trifluoromethyl group. This suggests that 2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol will exhibit broad solubility across a range of organic solvents.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of 2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | High / Miscible | The hydroxyl group of the solute can form strong hydrogen bonds with the hydroxyl groups of alcoholic solvents. The overall polarity is compatible. |

| Ketones | Acetone, Methyl Ethyl Ketone | High / Miscible | The carbonyl group of the ketone can act as a hydrogen bond acceptor for the solute's hydroxyl group. The polarity is well-matched. |

| Esters | Ethyl Acetate, Butyl Acetate | High / Miscible | Similar to ketones, the ester carbonyl can accept hydrogen bonds. These are versatile polar aprotic solvents. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High / Miscible | The ether oxygen can act as a hydrogen bond acceptor. THF is a particularly good solvent for a wide range of polar organic compounds. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High / Miscible | These solvents are polar enough to interact favorably with the polar regions of the molecule. |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to High | The aromatic ring of the solute will have favorable π-π stacking interactions with aromatic solvents. The -CF3 group enhances lipophilicity. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low to Moderate | These are non-polar solvents. While the -CF3 group increases lipophilicity, the polar hydroxyl and difluoro-substituted ring will limit solubility. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High / Miscible | These are highly polar solvents capable of strong dipole-dipole interactions and accepting hydrogen bonds. They are excellent solvents for a wide range of organic compounds. |

| Water | Low | While the hydroxyl group can hydrogen bond with water, the large, fluorinated aromatic ring and the -CF3 group are hydrophobic, significantly limiting aqueous solubility. |

Experimental Determination of Solubility: Protocols and Best Practices

Given the lack of published data, experimental determination is crucial for obtaining accurate solubility values. The following protocols are recommended for researchers.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This is a classic and reliable method for determining the thermodynamic solubility of a compound.[5]

Objective: To determine the saturation concentration of 2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol in a given solvent at a specific temperature.

Materials:

-

2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator or water bath

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

-

Preparation: Add an excess amount of 2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-